1H-TETRAZOLE-1-ACETYL CHLORIDE

Description

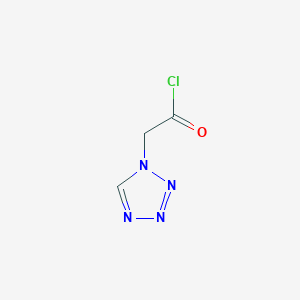

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHOFJBFYVRQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Tetrazole-1-acetyl chloride from (1H-tetrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H-tetrazole-1-acetyl chloride, a crucial building block in medicinal chemistry and drug development. The document delves into the mechanistic intricacies of converting (1H-tetrazol-1-yl)acetic acid to its corresponding acyl chloride, with a particular focus on the utilization of oxalyl chloride as the chlorinating agent. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven insights. It offers detailed experimental protocols, safety considerations, and methods for purification and characterization, ensuring a self-validating and reproducible methodology. The content is grounded in authoritative references, providing a robust resource for researchers engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the Tetrazole Moiety and its Activated Acyl Derivatives

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged structure in medicinal chemistry. It often serves as a bioisostere for the carboxylic acid group, offering similar physicochemical properties but with enhanced metabolic stability and pharmacokinetic profiles. This has led to the incorporation of the tetrazole motif into numerous FDA-approved drugs. The activation of tetrazole-containing carboxylic acids to their corresponding acyl chlorides, such as 1H-tetrazole-1-acetyl chloride, unlocks a versatile platform for further synthetic transformations. These highly reactive intermediates are pivotal in the construction of a diverse array of molecular architectures, including amides, esters, and ketones, which are fundamental in the exploration of new therapeutic agents.

Mechanistic Underpinnings: The Conversion of a Carboxylic Acid to an Acyl Chloride

The transformation of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. This process involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. Due to the poor leaving group nature of the hydroxide ion, a dehydrating/chlorinating agent is required. Among the most effective and widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The Role of Oxalyl Chloride: A Mild and Efficient Approach

For the synthesis of 1H-tetrazole-1-acetyl chloride, oxalyl chloride is often the reagent of choice due to its mild reaction conditions and the volatile nature of its byproducts, which simplifies purification.[1] The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), at low temperatures (0-5 °C) to control the exothermic reaction.[1]

The mechanism proceeds through a nucleophilic acyl substitution. The carboxylic acid oxygen attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of an unstable intermediate. This intermediate then collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion, and forming a reactive Vilsmeier-type intermediate when a catalytic amount of dimethylformamide (DMF) is used. The chloride ion then attacks the carbonyl carbon of the protonated carboxylic acid moiety, yielding the desired acyl chloride and hydrochloric acid. The evolution of gaseous byproducts (CO and CO₂) drives the reaction to completion.

Caption: General reaction pathway for the synthesis of 1H-tetrazole-1-acetyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of 1H-tetrazole-1-acetyl chloride from (1H-tetrazol-1-yl)acetic acid using oxalyl chloride. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (1H-tetrazol-1-yl)acetic acid | ≥98% | Commercially Available | Must be thoroughly dried before use. |

| Oxalyl chloride | ≥98% | Commercially Available | Highly corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Should be dried over molecular sieves. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Used as a catalyst. |

Reaction Setup

Caption: A streamlined workflow for the synthesis of 1H-tetrazole-1-acetyl chloride.

Detailed Procedure

-

Preparation : A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Charging the Reactor : The flask is charged with (1H-tetrazol-1-yl)acetic acid (e.g., 10.0 g, 1 equivalent) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition : A catalytic amount of anhydrous N,N-dimethylformamide (e.g., 2-3 drops) is added to the suspension.

-

Cooling : The flask is immersed in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Oxalyl Chloride : Oxalyl chloride (e.g., 1.2-1.5 equivalents) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. The addition rate should be controlled to keep the internal temperature below 10 °C. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction Progression : After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for a further 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).

-

Isolation of the Product : The solvent and excess oxalyl chloride are removed under reduced pressure. As oxalyl chloride is volatile, this step is relatively straightforward. The crude 1H-tetrazole-1-acetyl chloride is obtained as a residual oil or solid. Due to its reactivity, the crude product is often used immediately in the next synthetic step without further purification.

Purification and Characterization

If a high purity of 1H-tetrazole-1-acetyl chloride is required, further purification can be undertaken, although this must be done with care due to the compound's sensitivity to moisture.

-

Purification : For liquid acyl chlorides, distillation under high vacuum can be employed.[2] For solid products, recrystallization from a dry, non-protic solvent such as hexane or a mixture of hexane and dichloromethane may be feasible.[3]

-

Characterization : The structure and purity of the synthesized 1H-tetrazole-1-acetyl chloride can be confirmed by standard analytical techniques:

-

¹H NMR : The proton NMR spectrum is expected to show a singlet for the methylene protons adjacent to the carbonyl group and a singlet for the proton on the tetrazole ring.

-

¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methylene carbon, and the carbon of the tetrazole ring.

-

FT-IR : The infrared spectrum is a key diagnostic tool. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹) is indicative of a successful reaction.

-

Safety and Handling: A Critical Consideration

The synthesis of 1H-tetrazole-1-acetyl chloride involves the use of hazardous materials that require strict safety protocols.

-

(1H-tetrazol-1-yl)acetic acid : While the starting material is a carboxylic acid, tetrazole-containing compounds can be energetic.[4] Avoid generating dust, as it may form an explosive mixture in air.[5]

-

Oxalyl Chloride : This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic gases. All manipulations must be performed in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material like vermiculite or dry sand.

-

Thionyl Chloride (Alternative Reagent) : Thionyl chloride is also corrosive and reacts violently with water to produce HCl and SO₂ gases. Similar stringent safety precautions are necessary.

-

Byproducts : The reaction generates acidic and toxic gases (HCl, CO, CO₂). The reaction apparatus should be equipped with a gas outlet leading to a scrubbing solution (e.g., a solution of sodium hydroxide) to neutralize these fumes.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of 1H-tetrazole-1-acetyl chloride from (1H-tetrazol-1-yl)acetic acid is a robust and efficient transformation that provides a highly valuable intermediate for organic synthesis and medicinal chemistry. By understanding the underlying reaction mechanism, adhering to detailed experimental protocols, and prioritizing safety, researchers can reliably produce this key building block. The high reactivity of the acyl chloride moiety, combined with the unique properties of the tetrazole ring, makes 1H-tetrazole-1-acetyl chloride a powerful tool for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource to empower scientists in their pursuit of innovative solutions to challenges in drug development.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides [Video]. YouTube. Retrieved from [Link]

-

Matthew Donahue. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

-

Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1H-tetrazole-1-acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Frontiers. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tetrazolylacetic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-H-tetrazole-1-acetic acid. Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1H-Tetrazole-1-acetyl chloride: Properties, Reactivity, and Synthetic Applications

Abstract

This technical guide provides an in-depth analysis of 1H-tetrazole-1-acetyl chloride, a highly versatile and reactive bifunctional reagent. We will explore its core chemical and physical properties, delve into its primary synthesis route, and meticulously examine its reactivity, which is dominated by the electrophilic nature of the acyl chloride. The narrative emphasizes the mechanistic underpinnings of its reactions with various nucleophiles, providing field-proven experimental protocols for its synthesis and subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this potent synthon for the construction of complex molecules, particularly within the realms of medicinal chemistry and materials science.

Introduction: A Tale of Two Moieties

The unique utility of 1H-tetrazole-1-acetyl chloride stems from the synergistic combination of two distinct and highly valuable chemical entities: the tetrazole ring and the acetyl chloride functional group.

-

The Tetrazole Ring: This five-membered heterocycle, containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prominence is largely due to its function as a bioisostere of the carboxylic acid group.[1][2][3] This bioisosterism allows tetrazole-containing compounds to mimic carboxylic acids in biological systems, often conferring superior metabolic stability and improved pharmacokinetic profiles upon drug candidates.[1][2][3][4] Beyond the pharmaceutical landscape, the exceptionally high nitrogen content of the tetrazole ring results in a large positive enthalpy of formation, making its derivatives valuable as energetic materials in propellants and explosives.[1]

-

The Acetyl Chloride Moiety: As a classic acyl chloride, this functional group is characterized by a highly electrophilic carbonyl carbon.[1][5] This makes it an outstanding acylating agent, capable of reacting readily with a vast array of nucleophiles—including amines, alcohols, and thiols—to form stable amides, esters, and thioesters, respectively.[1][5]

The strategic fusion of these two moieties in 1H-tetrazole-1-acetyl chloride creates a powerful synthetic intermediate. It provides a reactive "handle" for covalently linking the metabolically robust and functionally significant tetrazole scaffold onto diverse molecular architectures.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective and safe utilization in any synthetic endeavor.

Core Properties

The key physicochemical properties of 1H-tetrazole-1-acetyl chloride are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1H-tetrazol-1-yl)acetyl chloride | [6][7] |

| CAS Number | 41223-92-1 | [7][8][9] |

| Molecular Formula | C₃H₃ClN₄O | [6][7][8] |

| Molecular Weight | 146.53 g/mol | [6][7][8] |

| Physical State | Solid | [6] |

| Solubility | Soluble in anhydrous organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). | [5] |

Spectroscopic Characterization

While detailed spectral data for this specific, highly reactive compound is sparse in literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. Researchers should expect characteristic signals corresponding to both the tetrazole and acetyl moieties.

-

¹H NMR: A singlet corresponding to the methylene protons (-CH₂-) adjacent to the tetrazole ring and the carbonyl group would be expected.

-

¹³C NMR: Resonances for the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the single carbon atom within the tetrazole ring would be observable.

-

FT-IR: A strong absorption band characteristic of the acid chloride carbonyl stretch (typically >1750 cm⁻¹) would be a key diagnostic peak. Other signals would correspond to the C-H and C=N/N=N bonds of the tetrazole ring.[10][11]

Synthesis of 1H-Tetrazole-1-acetyl chloride

The most direct and widely adopted method for preparing 1H-tetrazole-1-acetyl chloride is the conversion of its corresponding carboxylic acid, (1H-tetrazol-1-yl)acetic acid, using a standard halogenating agent.[5][6]

Causality Behind Experimental Choices

-

Choice of Reagent: Oxalyl chloride is often preferred over other reagents like thionyl chloride. Its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup and purification process significantly.

-

Anhydrous Conditions: This is the most critical parameter. 1H-tetrazole-1-acetyl chloride is highly susceptible to hydrolysis.[5] Any moisture present will rapidly convert the product back to the starting carboxylic acid, drastically reducing the yield and purity. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

-

Low Temperature: The reaction is exothermic. Performing the addition of oxalyl chloride at a low temperature (e.g., 0-5 °C) is essential to control the reaction rate, prevent excessive gas evolution, and minimize potential side reactions.[5]

Synthetic Workflow Diagram

Caption: Synthetic route from the parent carboxylic acid.

Detailed Experimental Protocol

Objective: To synthesize 1H-tetrazole-1-acetyl chloride from (1H-tetrazol-1-yl)acetic acid.

Materials:

-

(1H-Tetrazol-1-yl)acetic acid (1.0 eq)

-

Oxalyl chloride (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, 1-2 drops)

-

Nitrogen or Argon gas supply

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Dropping funnel and condenser

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is scrupulously dried.

-

Dissolution: Suspend (1H-tetrazol-1-yl)acetic acid (1.0 eq) in anhydrous DCM in the round-bottom flask.

-

Catalyst Addition: Add one to two drops of anhydrous DMF to the suspension. This acts as a catalyst for the reaction.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension over 30-60 minutes. Control the addition rate to maintain the temperature and manage the resulting gas evolution (use a bubbler).

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material).

-

Isolation: The resulting solution of 1H-tetrazole-1-acetyl chloride is typically used directly in the next synthetic step without isolation due to its reactivity. If isolation is required, the solvent and excess oxalyl chloride can be carefully removed in vacuo. The crude product should be stored under an inert atmosphere and used immediately.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 1H-tetrazole-1-acetyl chloride is overwhelmingly dictated by the acetyl chloride group, which acts as a potent acylating agent through a nucleophilic acyl substitution mechanism.[5]

The Nucleophilic Acyl Substitution Mechanism

This is a two-step addition-elimination process that is fundamental to the chemistry of acyl chlorides.[12][13][14]

-

Addition Step: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Elimination Step: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in the process, the chloride ion—an excellent leaving group—is expelled. A final deprotonation step, often by another molecule of the nucleophile or a non-nucleophilic base, neutralizes the product.

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions and Protocols

The high reactivity of 1H-tetrazole-1-acetyl chloride allows it to readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles.[5]

Caption: Primary reactivity pathways of the title compound.

A. Amidation with Primary/Secondary Amines

This reaction is highly efficient and is the most common application of this reagent, leading to the formation of N-substituted 2-(1H-tetrazol-1-yl)acetamides.[5]

-

Protocol: Synthesis of N-benzyl-2-(1H-tetrazol-1-yl)acetamide

-

Prepare a solution of 1H-tetrazole-1-acetyl chloride in anhydrous DCM as described in Section 3.3. Cool the solution to 0 °C.

-

In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct, which would otherwise form an ammonium salt with the starting amine, rendering it non-nucleophilic.[13]

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.

-

B. Esterification with Alcohols

The reaction with alcohols proceeds similarly to form the corresponding esters.[5]

-

Protocol: Synthesis of ethyl 2-(1H-tetrazol-1-yl)acetate

-

Prepare a solution of 1H-tetrazole-1-acetyl chloride in anhydrous DCM as described in Section 3.3.

-

Add anhydrous ethanol (1.5 eq) and a non-nucleophilic base (e.g., pyridine or TEA, 1.1 eq) to the solution at 0 °C. While some reactions proceed without a base, its inclusion is recommended to scavenge the generated HCl and drive the reaction to completion.[14]

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Workup and Purification: Follow a similar aqueous workup procedure as described for the amidation reaction.

-

C. Hydrolysis

This is typically an undesirable side reaction but underscores the reagent's reactivity. The acyl chloride reacts vigorously with water to regenerate (1H-tetrazol-1-yl)acetic acid and HCl.[5][15] This necessitates the strict use of anhydrous techniques for all desired transformations.

Safety, Handling, and Storage

Given its high reactivity, stringent safety protocols must be observed when working with 1H-tetrazole-1-acetyl chloride and its precursors.

-

Hazards:

-

Reactivity: Highly reactive and moisture-sensitive. Reacts violently with water and other protic nucleophiles.[16]

-

Corrosivity: As an acyl chloride, it is corrosive and causes severe skin burns and eye damage.[16] The byproduct, HCl, is also corrosive and an irritant.

-

Thermal Stability: The parent tetrazole ring is an energetic moiety and may decompose explosively upon heating.

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[8][17]

-

Handle under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and reagents.[5]

-

Keep away from water, alcohols, amines, bases, and sources of heat or ignition.[16][17]

-

-

Storage:

Conclusion

1H-Tetrazole-1-acetyl chloride is a potent and valuable reagent for the synthetic chemist. It effectively bridges the stability and desirable bioisosteric properties of the tetrazole ring with the versatile reactivity of an acyl chloride. Its primary application lies in the acylation of nucleophiles, providing a direct and efficient route to a wide range of tetrazole-containing amides and esters. While its high reactivity demands careful and skilled handling under anhydrous conditions, the synthetic utility of this compound in constructing novel molecular entities for pharmaceutical and materials research is unequivocal.

References

-

Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 6(109), 107641-107649. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Acetyl-1H-tetrazole. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from [Link]

-

Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(16), 9763–9837. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(1H-Tetrazol-1-yl)acetyl Chloride. Pharmaffiliates. Retrieved from [Link]

-

Shaabani, S., & Dömling, A. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 14(7), 1238-1244. Retrieved from [Link]

-

Zhou, Y., Liu, W., Wang, Y., & Yin, H. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2621-2628. Retrieved from [Link]

-

Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(16), 9763–9837. Retrieved from [Link]

-

Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(5), 365-379. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR data of the tetrazole compounds. ResearchGate. Retrieved from [Link]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

Veranova. (n.d.). A Glimpse into the Development of Peptide Coupling Reagents. Veranova. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Save My Exams. (n.d.). Acyl chlorides and alcohols. Save My Exams. Retrieved from [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

-

Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]

-

Reddit. (2022). Why does the acyl chloride react with the more basic NH rather than the acidic OH?. r/OrganicChemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

Sources

- 1. 1-Acetyl-1H-tetrazole | C3H4N4O | CID 140850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H-TETRAZOLE-1-ACETYL CHLORIDE (41223-92-1) for sale [vulcanchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [guidechem.com]

- 9. 1H-TETRAZOLE-1-ACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. savemyexams.com [savemyexams.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. merckmillipore.com [merckmillipore.com]

- 17. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of 1H-Tetrazole-1-acetyl chloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1H-tetrazole-1-acetyl chloride, a key building block in medicinal chemistry and organic synthesis. The document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing predicted spectral data with established principles of spectroscopic analysis for tetrazole and acyl chloride moieties, this guide serves as an essential resource for the unambiguous identification and characterization of this versatile reagent. Detailed experimental protocols for its synthesis are also provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1H-Tetrazole-1-acetyl chloride

1H-Tetrazole-1-acetyl chloride (C₃H₃ClN₄O, Molar Mass: 146.54 g/mol ) is a highly reactive and versatile bifunctional molecule. It incorporates the tetrazole ring, a well-established bioisostere for the carboxylic acid group, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of the reactive acetyl chloride moiety allows for facile derivatization, making it a valuable synthon for introducing the tetrazole-acetyl group into a wide array of molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of 1H-tetrazole-1-acetyl chloride.

Figure 1: 2D Structure of 1H-Tetrazole-1-acetyl chloride.

The molecule consists of a 1-substituted tetrazole ring and an acetyl chloride group. This combination of a heteroaromatic ring and a reactive acyl halide dictates its characteristic spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-tetrazole-1-acetyl chloride, both ¹H and ¹³C NMR provide diagnostic signals for its unique structural components. The following data is predicted using advanced computational algorithms and is presented as a guide for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting two distinct signals.

Table 1: Predicted ¹H NMR Spectral Data for 1H-Tetrazole-1-acetyl chloride (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | Singlet | 1H | H-5 (tetrazole proton) | The proton attached to the tetrazole ring is highly deshielded due to the electron-withdrawing nature of the four nitrogen atoms and its aromatic character. |

| ~5.5 - 6.0 | Singlet | 2H | -CH₂- (methylene protons) | These protons are adjacent to the electron-withdrawing tetrazole ring and the carbonyl group of the acetyl chloride, leading to a significant downfield shift. |

Expertise & Experience: The significant downfield shift of the methylene protons is a key indicator of successful N-alkylation of the tetrazole ring and the presence of the adjacent carbonyl group. The absence of coupling for both signals simplifies spectral interpretation.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Tetrazole-1-acetyl chloride (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (carbonyl carbon) | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region.[1] |

| ~145 - 150 | C-5 (tetrazole carbon) | The single carbon atom within the tetrazole ring is in a highly electron-deficient environment, resulting in a downfield chemical shift.[2] |

| ~50 - 55 | -CH₂- (methylene carbon) | The methylene carbon is attached to the electron-withdrawing tetrazole ring and carbonyl group, shifting it downfield. |

Trustworthiness: The combination of these three distinct signals in the ¹³C NMR spectrum, in conjunction with the ¹H NMR data, provides a strong, self-validating system for the structural confirmation of 1H-tetrazole-1-acetyl chloride.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 1H-tetrazole-1-acetyl chloride is dominated by the characteristic absorption of the acyl chloride and the vibrations of the tetrazole ring.

Table 3: Predicted Key IR Absorption Bands for 1H-Tetrazole-1-acetyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3150 - 3100 | Weak-Medium | C-H stretch (tetrazole) | Aromatic C-H stretching vibrations typically occur in this region. |

| ~1810 - 1780 | Strong | C=O stretch (acyl chloride) | The carbonyl stretch of an acyl chloride is characteristically at a high frequency due to the inductive effect of the chlorine atom.[3][4][5] |

| ~1600 - 1450 | Medium | C=N and N=N stretches (tetrazole ring) | Multiple bands corresponding to the stretching vibrations within the tetrazole ring are expected in this region.[2] |

| ~1100 - 900 | Medium | Tetrazole ring vibrations | Ring breathing and deformation modes of the tetrazole moiety are typically observed here. |

| ~700 - 600 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |

Authoritative Grounding: The high-frequency carbonyl absorption is a definitive marker for the acyl chloride functionality and is a crucial diagnostic peak to monitor during synthesis and subsequent reactions.

Figure 2: Key IR absorption regions for 1H-Tetrazole-1-acetyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Expected Molecular Ion: [M]⁺• at m/z 146 and 148 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Key Fragmentation Pathways:

The fragmentation of 1H-tetrazole-1-acetyl chloride is expected to be driven by the lability of the acyl chloride and the stability of the resulting fragments.

-

Loss of Chlorine Radical: The initial fragmentation is likely the cleavage of the C-Cl bond to form a stable acylium ion.

-

[C₃H₃N₄OCl]⁺• → [C₃H₃N₄O]⁺ + •Cl (m/z 111)

-

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide.

-

[C₃H₃N₄O]⁺ → [C₂H₃N₄]⁺ + CO (m/z 83)

-

-

Tetrazole Ring Fragmentation: The tetrazole ring itself can undergo characteristic fragmentation. A common pathway for 1H-substituted tetrazoles is the loss of a molecule of nitrogen (N₂).[2]

-

[C₂H₃N₄]⁺ → [C₂H₃N₂]⁺ + N₂ (m/z 55)

-

-

Alternative Fragmentation: An alternative fragmentation pathway could involve the cleavage of the bond between the methylene group and the tetrazole ring.

Figure 3: Proposed major fragmentation pathway for 1H-Tetrazole-1-acetyl chloride.

Synthesis and Experimental Protocols

The synthesis of 1H-tetrazole-1-acetyl chloride is typically achieved in a two-step process starting from glycine.

Synthesis of (1H-Tetrazol-1-yl)acetic acid (Precursor)

Figure 4: Workflow for the synthesis of the precursor, (1H-Tetrazol-1-yl)acetic acid.

Protocol:

-

To a stirred solution of glycine in glacial acetic acid, add sodium azide and triethyl orthoformate.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature (typically 50-60 °C) for several hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or NMR of an aliquot).

-

Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude (1H-tetrazol-1-yl)acetic acid by recrystallization.

Synthesis of 1H-Tetrazole-1-acetyl chloride

Figure 5: Workflow for the conversion of the precursor to 1H-Tetrazole-1-acetyl chloride.

Protocol:

-

Suspend (1H-tetrazol-1-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude 1H-tetrazole-1-acetyl chloride is often used directly in subsequent reactions due to its high reactivity and moisture sensitivity.

Trustworthiness: The use of oxalyl chloride is a well-established and reliable method for the conversion of carboxylic acids to acyl chlorides, with the byproducts (CO, CO₂, and HCl) being gaseous, which simplifies purification.[6]

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the characterization of 1H-tetrazole-1-acetyl chloride. The combination of the characteristic signals from the tetrazole ring and the acyl chloride functionality allows for unambiguous structural confirmation. The provided synthesis protocols are based on established and reliable chemical transformations, ensuring a high degree of scientific integrity. This comprehensive guide will be an invaluable resource for researchers working with this important synthetic intermediate, facilitating its effective use in the development of new chemical entities.

References

-

Wikipedia. (n.d.). Acyl chloride. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025-12-08). National Institutes of Health. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-arylindole-4-carboxylic amides. Organic Syntheses. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]

-

Reddit. (2024-02-26). How to identify an Acyl Chloride in an IR spectra?. Reddit. [Link]

-

Chemistry LibreTexts. (2022-09-24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

UCLA. (n.d.). Infrared Spectroscopy. UCLA. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. PrepChem.com. [Link]

-

Common Conditions. (n.d.). Acid to Acid Chloride. Common Conditions. [Link]

-

National Institutes of Health. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. National Institutes of Health. [Link]

- Google Patents. (n.d.). Acid chloride synthesis.

-

ResearchGate. (n.d.). How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. CFM-ID. [Link]##

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1H-tetrazole-1-acetyl chloride, a key building block in medicinal chemistry and organic synthesis. The document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing predicted spectral data with established principles of spectroscopic analysis for tetrazole and acyl chloride moieties, this guide serves as an essential resource for the unambiguous identification and characterization of this versatile reagent. Detailed experimental protocols for its synthesis are also provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1H-Tetrazole-1-acetyl chloride

1H-Tetrazole-1-acetyl chloride (C₃H₃ClN₄O, Molar Mass: 146.54 g/mol ) is a highly reactive and versatile bifunctional molecule. It incorporates the tetrazole ring, a well-established bioisostere for the carboxylic acid group, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of the reactive acetyl chloride moiety allows for facile derivatization, making it a valuable synthon for introducing the tetrazole-acetyl group into a wide array of molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of 1H-tetrazole-1-acetyl chloride.

Figure 1: 2D Structure of 1H-Tetrazole-1-acetyl chloride.

The molecule consists of a 1-substituted tetrazole ring and an acetyl chloride group. This combination of a heteroaromatic ring and a reactive acyl halide dictates its characteristic spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-tetrazole-1-acetyl chloride, both ¹H and ¹³C NMR provide diagnostic signals for its unique structural components. The following data is predicted using advanced computational algorithms and is presented as a guide for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting two distinct signals.

Table 1: Predicted ¹H NMR Spectral Data for 1H-Tetrazole-1-acetyl chloride (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | Singlet | 1H | H-5 (tetrazole proton) | The proton attached to the tetrazole ring is highly deshielded due to the electron-withdrawing nature of the four nitrogen atoms and its aromatic character. |

| ~5.5 - 6.0 | Singlet | 2H | -CH₂- (methylene protons) | These protons are adjacent to the electron-withdrawing tetrazole ring and the carbonyl group of the acetyl chloride, leading to a significant downfield shift. |

Expertise & Experience: The significant downfield shift of the methylene protons is a key indicator of successful N-alkylation of the tetrazole ring and the presence of the adjacent carbonyl group. The absence of coupling for both signals simplifies spectral interpretation.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Tetrazole-1-acetyl chloride (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (carbonyl carbon) | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region.[1] |

| ~145 - 150 | C-5 (tetrazole carbon) | The single carbon atom within the tetrazole ring is in a highly electron-deficient environment, resulting in a downfield chemical shift.[6] |

| ~50 - 55 | -CH₂- (methylene carbon) | The methylene carbon is attached to the electron-withdrawing tetrazole ring and carbonyl group, shifting it downfield. |

Trustworthiness: The combination of these three distinct signals in the ¹³C NMR spectrum, in conjunction with the ¹H NMR data, provides a strong, self-validating system for the structural confirmation of 1H-tetrazole-1-acetyl chloride.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 1H-tetrazole-1-acetyl chloride is dominated by the characteristic absorption of the acyl chloride and the vibrations of the tetrazole ring.

Table 3: Predicted Key IR Absorption Bands for 1H-Tetrazole-1-acetyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3150 - 3100 | Weak-Medium | C-H stretch (tetrazole) | Aromatic C-H stretching vibrations typically occur in this region. |

| ~1810 - 1780 | Strong | C=O stretch (acyl chloride) | The carbonyl stretch of an acyl chloride is characteristically at a high frequency due to the inductive effect of the chlorine atom.[3][4][7] |

| ~1600 - 1450 | Medium | C=N and N=N stretches (tetrazole ring) | Multiple bands corresponding to the stretching vibrations within the tetrazole ring are expected in this region. |

| ~1100 - 900 | Medium | Tetrazole ring vibrations | Ring breathing and deformation modes of the tetrazole moiety are typically observed here. |

| ~700 - 600 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |

Authoritative Grounding: The high-frequency carbonyl absorption is a definitive marker for the acyl chloride functionality and is a crucial diagnostic peak to monitor during synthesis and subsequent reactions.

Figure 2: Key IR absorption regions for 1H-Tetrazole-1-acetyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Expected Molecular Ion: [M]⁺• at m/z 146 and 148 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Key Fragmentation Pathways:

The fragmentation of 1H-tetrazole-1-acetyl chloride is expected to be driven by the lability of the acyl chloride and the stability of the resulting fragments.

-

Loss of Chlorine Radical: The initial fragmentation is likely the cleavage of the C-Cl bond to form a stable acylium ion.

-

[C₃H₃N₄OCl]⁺• → [C₃H₃N₄O]⁺ + •Cl (m/z 111)

-

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide.

-

[C₃H₃N₄O]⁺ → [C₂H₃N₄]⁺ + CO (m/z 83)

-

-

Tetrazole Ring Fragmentation: The tetrazole ring itself can undergo characteristic fragmentation. A common pathway for 1H-substituted tetrazoles is the loss of a molecule of nitrogen (N₂).[8]

-

[C₂H₃N₄]⁺ → [C₂H₃N₂]⁺ + N₂ (m/z 55)

-

-

Alternative Fragmentation: An alternative fragmentation pathway could involve the cleavage of the bond between the methylene group and the tetrazole ring.

Figure 3: Proposed major fragmentation pathway for 1H-Tetrazole-1-acetyl chloride.

Synthesis and Experimental Protocols

The synthesis of 1H-tetrazole-1-acetyl chloride is typically achieved in a two-step process starting from glycine.

Synthesis of (1H-Tetrazol-1-yl)acetic acid (Precursor)

Figure 4: Workflow for the synthesis of the precursor, (1H-Tetrazol-1-yl)acetic acid.

Protocol:

-

To a stirred solution of glycine in glacial acetic acid, add sodium azide and triethyl orthoformate.[9][10]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature (typically 50-60 °C) for several hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or NMR of an aliquot).

-

Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude (1H-tetrazol-1-yl)acetic acid by recrystallization.

Synthesis of 1H-Tetrazole-1-acetyl chloride

Figure 5: Workflow for the conversion of the precursor to 1H-Tetrazole-1-acetyl chloride.

Protocol:

-

Suspend (1H-tetrazol-1-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.[5][11]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude 1H-tetrazole-1-acetyl chloride is often used directly in subsequent reactions due to its high reactivity and moisture sensitivity.

Trustworthiness: The use of oxalyl chloride is a well-established and reliable method for the conversion of carboxylic acids to acyl chlorides, with the byproducts (CO, CO₂, and HCl) being gaseous, which simplifies purification.[12]

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the characterization of 1H-tetrazole-1-acetyl chloride. The combination of the characteristic signals from the tetrazole ring and the acyl chloride functionality allows for unambiguous structural confirmation. The provided synthesis protocols are based on established and reliable chemical transformations, ensuring a high degree of scientific integrity. This comprehensive guide will be an invaluable resource for researchers working with this important synthetic intermediate, facilitating its effective use in the development of new chemical entities.

References

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

Wikipedia. (n.d.). Acyl chloride. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]

-

Reddit. (2024-02-26). How to identify an Acyl Chloride in an IR spectra?. Reddit. [Link]

-

Chemistry LibreTexts. (2022-09-24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

UCLA. (n.d.). Infrared Spectroscopy. UCLA. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. PrepChem.com. [Link]

-

Common Conditions. (n.d.). Acid to Acid Chloride. Common Conditions. [Link]

-

National Institutes of Health. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. National Institutes of Health. [Link]

-

Google Patents. (n.d.). Acid chloride synthesis. Google Patents.

-

ResearchGate. (n.d.). How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. CFM-ID. [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Visualizer loader [nmrdb.org]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. IR spectra prediction [cheminfo.org]

Topic: Solubility and Stability of 1H-TETRAZOLE-1-ACETYL CHLORIDE in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Tetrazole-1-acetyl chloride is a bifunctional reagent of significant interest, merging the metabolic stability of the tetrazole ring with the high reactivity of an acyl chloride.[1] The tetrazole moiety is a well-established bioisostere for carboxylic acids, often enhancing the pharmacokinetic profiles of drug candidates.[2][3][4] The acetyl chloride group, in turn, is a potent acylating agent, enabling the construction of amides, esters, and other critical linkages in organic synthesis.[1][5] However, this high reactivity necessitates a rigorous understanding of the compound's behavior in solution. This guide provides a detailed analysis of the solubility and stability of 1H-tetrazole-1-acetyl chloride in common organic solvents, offering field-proven protocols and foundational knowledge to ensure its safe, efficient, and reproducible application in research and development.

The Duality of Structure: A Tale of a Stable Ring and a Reactive Arm

The physicochemical properties of 1H-tetrazole-1-acetyl chloride are dictated by its two core components: the aromatic tetrazole ring and the electrophilic acetyl chloride moiety.

-

The Tetrazole Ring: This nitrogen-rich heterocycle is aromatic and possesses remarkable thermal and chemical stability.[2][6] In medicinal chemistry, its primary role is to act as a bioisosteric replacement for a carboxylic acid, sharing similar acidity and hydrogen bonding capabilities while often being more resistant to metabolic degradation.[3][4]

-

The Acetyl Chloride Moiety: As a classic acyl chloride, this functional group is characterized by a highly electrophilic carbonyl carbon.[7] This makes it exceptionally susceptible to nucleophilic attack, which is the basis for its utility as an acylating agent but also the primary source of its instability.[1][8]

The synergy between these two groups creates a valuable synthetic intermediate, but one that must be handled with a precise understanding of its environment.[1]

Caption: Molecular structure of 1H-tetrazole-1-acetyl chloride.

Solubility and Solvent Compatibility Profile

The selection of an appropriate solvent is the most critical decision in handling 1H-tetrazole-1-acetyl chloride. An ideal solvent must provide adequate solubility without participating in or catalyzing decomposition. The following table provides a comprehensive summary based on established reactivity principles of acyl chlorides and synthesis data.[1][7][8]

| Solvent | Class | General Solubility | Compatibility & Expert Recommendation |

| Dichloromethane (DCM) | Chlorinated | High | Highly Recommended. DCM is the solvent of choice for synthesis and reactions.[1] It is inert, effectively solubilizes the compound, and is easily removed. |

| Chloroform (CHCl₃) | Chlorinated | High | Recommended. Similar to DCM, chloroform is a reliable and inert solvent for this reagent. |

| Acetonitrile (ACN) | Nitrile | High | Recommended. A polar aprotic solvent that is generally inert to acyl chlorides and provides good solubility.[9] Ensure it is rigorously anhydrous. |

| Tetrahydrofuran (THF) | Ether | High | Use with Extreme Caution. While a good solvent, THF can contain water and peroxide impurities which can initiate or accelerate decomposition. Use only freshly distilled, anhydrous, and inhibitor-free THF under an inert atmosphere. |

| Toluene / Xylenes | Aromatic | Moderate | Suitable for Specific Applications. Lower polarity can sometimes help control reaction rates. Strict anhydrous conditions are mandatory. |

| Ethyl Acetate (EtOAc) | Ester | Moderate | Not Recommended for Prolonged Use. While it may initially dissolve the compound, slow reaction with the ester functionality is possible, especially at elevated temperatures. |

| N,N-Dimethylformamide (DMF) | Amide | Reactive | AVOID. DMF can react with acyl chlorides (Vilsmeier-Haack type reactivity) and contains trace amounts of dimethylamine from degradation, which will consume the reagent.[10] |

| Alcohols (Methanol, Ethanol) | Protic | Reactive | AVOID. Alcohols are strong nucleophiles that will rapidly react with the acyl chloride to form the corresponding ester, consuming the starting material.[5][11] |

| Water | Protic | Reactive | AVOID. The compound hydrolyzes vigorously and rapidly in the presence of water to form (1H-tetrazol-1-yl)acetic acid and HCl gas.[1][8][12] |

Understanding Stability: Pathways to Decomposition

The utility of 1H-tetrazole-1-acetyl chloride is intrinsically linked to its controlled reactivity; uncontrolled reaction leads to decomposition and failure of the synthetic step.

-

Primary Pathway: Hydrolysis: The most prevalent decomposition route is reaction with water.[7][8] Even atmospheric moisture can be sufficient to cause hydrolysis, releasing corrosive HCl gas.[11] This underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) during handling and reaction.[10]

-

Nucleophilic Attack by Solvents/Reagents: Any nucleophile present in the reaction mixture can react. This includes alcohols, amines, and thiols, which are often the intended reaction partners.[1] However, nucleophilic solvents like alcohols or residual amines in solvents like DMF will also lead to rapid, unintended consumption of the reagent.[8][10]

-

Thermal Decomposition: While the tetrazole ring itself is thermally stable, the overall molecule's stability is limited by the reactive acyl chloride group. It is best practice to store the compound at refrigerated temperatures (2-8 °C) and to avoid unnecessarily high reaction temperatures.

Self-Validating Protocols for In-House Assessment

When exploring new reaction conditions or solvents, it is prudent to perform small-scale assessments of solubility and stability.

Protocol 1: Rapid Solubility Assessment

This protocol provides a quick, qualitative-to-semiquantitative measure of solubility.

Methodology:

-

Preparation: To a dry 4 mL glass vial containing a small magnetic stir bar, add approximately 10-20 mg of 1H-tetrazole-1-acetyl chloride (weighed accurately).

-

Solvent Addition: Under an inert atmosphere, add the test solvent dropwise (e.g., in 100 µL increments) from a syringe.

-

Equilibration: After each addition, stir the mixture vigorously for 2-3 minutes at a controlled temperature (e.g., 20 °C).

-

Observation: Visually inspect for complete dissolution against a dark background.

-

Determination: The point at which all solid dissolves provides the approximate solubility (e.g., mg/mL). The persistence of an insoluble fraction indicates poor solubility.

Caption: Experimental workflow for rapid solubility assessment.

Protocol 2: Quantitative ¹H NMR Stability Assay

This protocol uses ¹H NMR to monitor the compound's stability in a deuterated solvent over time.

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in the desired anhydrous deuterated solvent (e.g., CDCl₃) at a known concentration.

-

Sample Preparation: In an NMR tube dried under high vacuum, dissolve an accurately weighed mass of 1H-tetrazole-1-acetyl chloride in a precise volume (e.g., 600 µL) of the internal standard stock solution. Cap the tube immediately under an inert atmosphere.

-

Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Ensure relaxation delays (d1) are sufficient (e.g., 30 seconds) for accurate integration.

-

Incubation: Store the NMR tube at the desired test temperature, protected from light.

-

Time-Course Monitoring: Acquire subsequent spectra at defined intervals (e.g., 1 hr, 4 hr, 12 hr, 24 hr).

-

Analysis: For each spectrum, normalize the integral of a characteristic peak of 1H-tetrazole-1-acetyl chloride to the integral of a peak from the internal standard. A decrease in this ratio over time indicates decomposition.

Caption: Workflow for quantitative NMR-based stability assessment.

References

- 1H-TETRAZOLE-1-ACETYL CHLORIDE | 41223-92-1 | Benchchem. Benchchem.

- Wiley, R. H., et al. (1952). Base-catalyzed Decomposition of Substituted α-(Benzenesulfonamido)-carboxylic Acids and their Acyl Chlorides. Journal of the American Chemical Society.

- Dounay, A. B., & Vounatsos, P. D. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. ACS Publications.

- Javaid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. National Institutes of Health.

- Common drugs containing the tetrazole ring. (2021). ResearchGate.

- A Level Chemistry Revision Notes - Acyl Chlorides. (2024). Save My Exams.

- Tetrazole. Wikipedia.

- An introduction to acyl chlorides (acid chlorides). Chemguide.

- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. (2024). Guidechem.

- Malik, S. (2020). Acyl chlorides. YouTube.

- Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide. (2025). Benchchem.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- 1H-TETRAZOLE-1-ACETYL CHLORIDE (CAS No. 41223-92-1) SDS. Guidechem.

- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

- Acetyl chloride. Sciencemadness Wiki.

- What should I reconsider in my experiment for acyl chloride to be formed?. (2019). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. savemyexams.com [savemyexams.com]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 12. youtube.com [youtube.com]

The Dual-Edged Sword: Unraveling the Tetrazole Moiety's Role in the Reactivity of 1H-Tetrazole-1-Acetyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1H-Tetrazole-1-acetyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes. Its heightened reactivity, a direct consequence of the unique electronic properties of the tetrazole ring, renders it a superior acylating agent. This technical guide provides a comprehensive exploration of the intricate role the tetrazole moiety plays in modulating the reactivity of the acetyl chloride functional group. We will dissect the electronic and structural underpinnings of this enhanced reactivity, present detailed mechanistic insights, and offer robust experimental protocols for its synthesis and application. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively harness the synthetic potential of 1H-tetrazole-1-acetyl chloride in the pursuit of novel molecular entities.

Introduction: The Tetrazole Ring - More Than a Mere Bioisostere

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] It is widely recognized as a bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.5-4.9) and spatial characteristics while often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates.[3][4][5][6][7][8] However, the influence of the tetrazole moiety extends far beyond its role as a passive structural mimic. Its profound electronic effects can be strategically leveraged to modulate the reactivity of appended functional groups, a feature exquisitely demonstrated in 1H-tetrazole-1-acetyl chloride.

The acetyl chloride moiety is inherently a highly reactive functional group, prized for its utility as an acylating agent in the formation of esters, amides, and thioesters.[9] When tethered to a 1H-tetrazole ring, its reactivity is significantly amplified.[9] This guide will illuminate the synergistic interplay between these two functional groups, providing a detailed examination of the tetrazole's contribution to the exceptional reactivity of the molecule.

The Electronic Influence of the Tetrazole Moiety: A Deep Dive

The enhanced electrophilicity of the carbonyl carbon in 1H-tetrazole-1-acetyl chloride is the cornerstone of its heightened reactivity. This is a direct result of the potent electron-withdrawing nature of the tetrazole ring.[10][9] This electron-withdrawing capacity arises from a combination of inductive and resonance effects, stemming from the high nitrogen content and aromatic character of the heterocycle.

Inductive and Resonance Effects

The four nitrogen atoms within the tetrazole ring exert a strong inductive effect (-I), pulling electron density away from the attached acetyl chloride moiety. This effect is transmitted through the sigma bonds, leading to a significant polarization of the C-N bond and, consequently, the entire acetyl group.

Furthermore, the aromatic 6π-electron system of the tetrazole ring can participate in resonance delocalization.[10] While the tetrazole ring can exhibit both electron-donating (+M) and electron-withdrawing (-I) effects, in the context of an attached carbonyl group, the inductive electron-withdrawing effect is predominant.[10] This net electron withdrawal depletes electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack.

Theoretical studies have shown that electron-withdrawing substituents on the tetrazole ring can significantly increase its aromaticity by withdrawing π-electrons.[11] This stabilization of the ring further enhances its overall electron-withdrawing character.

The Impact on the Carbonyl Group

The cumulative effect of these electronic influences is a highly activated carbonyl group in 1H-tetrazole-1-acetyl chloride. The increased partial positive charge on the carbonyl carbon lowers the activation energy for nucleophilic attack, leading to faster reaction rates compared to conventional acyl chlorides like acetyl chloride itself.[12]

Mechanistic Insights into Enhanced Reactivity

The reactions of 1H-tetrazole-1-acetyl chloride with nucleophiles proceed via a nucleophilic acyl substitution mechanism.[9][13][14][15][16][17] This is a two-step process involving the formation of a tetrahedral intermediate, followed by the elimination of the leaving group.[13][14][15][16][17]

Caption: Workflow for the synthesis of 1H-tetrazole-1-acetyl chloride.

Applications in Synthesis: Leveraging Enhanced Reactivity

The primary application of 1H-tetrazole-1-acetyl chloride is as a highly efficient acylating agent for the synthesis of amides, esters, and other carboxylic acid derivatives. Its enhanced reactivity allows for reactions to proceed under milder conditions and often with shorter reaction times compared to less reactive acylating agents.

Protocol: Amide Formation

Materials:

-

1H-Tetrazole-1-acetyl chloride solution in DCM

-

Primary or secondary amine

-

Triethylamine (or another suitable base)

-

Anhydrous DCM

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Amine Solution: In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

-

Cooling: Cool the amine solution to 0 °C.

-

Addition of Acyl Chloride: Slowly add the solution of 1H-tetrazole-1-acetyl chloride to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Comparative Reactivity Data

While specific kinetic data for 1H-tetrazole-1-acetyl chloride is not extensively published, the general reactivity hierarchy of acylating agents provides a strong framework for understanding its potency. The electron-withdrawing tetrazole ring places it at the higher end of the reactivity spectrum for acyl chlorides.

| Acylating Agent | Relative Reactivity | Key Features |

| 1H-Tetrazole-1-acetyl chloride | Very High | Strongly electron-withdrawing tetrazole ring enhances electrophilicity. |

| Acetyl Chloride | High | Standard acyl chloride reactivity. |

| Acetic Anhydride | Moderate | Less reactive than acyl chlorides. |

| Acetic Acid + Coupling Agent | Variable | Reactivity depends on the coupling agent used. |

Conclusion: A Powerful Tool for Modern Synthesis

The tetrazole moiety in 1H-tetrazole-1-acetyl chloride is not a benign spectator. Its potent electron-withdrawing properties fundamentally alter the electronic landscape of the acetyl chloride group, transforming it into a highly reactive and efficient acylating agent. This enhanced reactivity, rooted in the inductive and resonance effects of the nitrogen-rich heterocycle, allows for milder reaction conditions, faster reaction times, and broader substrate scope. For researchers in drug discovery and organic synthesis, a thorough understanding of the principles outlined in this guide is paramount to fully exploiting the synthetic power of this versatile reagent.

References

- Benchchem.

- Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. 1H-TETRAZOLE-1-ACETYL CHLORIDE | 41223-92-1.

- Singh, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.

- Kumar, V., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.

- Kumar, V., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Wang, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.

- (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Scientific Reports.

- Master Organic Chemistry.

- Benchchem. Electronic Properties of the 1H-Tetrazole Nucleus: An In-depth Technical Guide.

- Domling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.

- Gable, K. Nucleophilic Acyl Substitution.

- LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- Benchchem. A Comparative Analysis of Formyl Chloride and Acetyl Chloride Reactivity.

- LibreTexts Chemistry. (2023). 4.5: Nucleophilic acyl substitution reactions.

- Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.

- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]